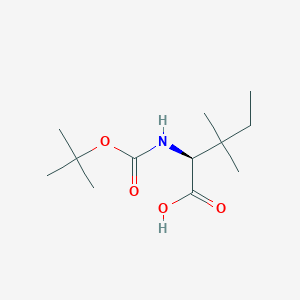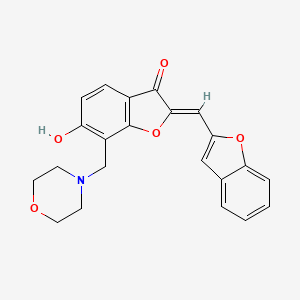![molecular formula C24H20N4O3 B2998522 [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate CAS No. 326883-04-9](/img/structure/B2998522.png)
[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate” is a chemical compound that has been studied in various fields of chemistry . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . This compound has been used as a building block for synthesizing different heterocyclic and bioactive compounds .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of different Schiff base derivatives with aromatic or aliphatic substituents .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
A study by El‐Borai et al. (2013) explores the synthesis of pyrazolopyridine derivatives, including compounds related to the mentioned chemical, using microwave irradiation techniques. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential in medical and pharmaceutical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalytic Applications
In 2014, Liu et al. used a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for acylation reactions. This study highlights the compound's role in enhancing the efficiency of chemical reactions, which is crucial in synthetic chemistry and industrial processes (Liu, Ma, Liu, & Wang, 2014).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These findings suggest that such compounds could be promising in the development of new therapeutic agents for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Photophysical Properties and Metal Complexes
García‐Rodríguez and Miguel (2006) researched molybdenum carbonyl complexes with pyridylimino acidato ligands, showing unique structural and photophysical properties. Such studies are significant for understanding coordination chemistry and developing materials with specific optical properties (García‐Rodríguez & Miguel, 2006).
Analytical Chemistry Applications
Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides, including compounds structurally similar to the queried chemical, for use in gas chromatographic methods. This indicates the compound's relevance in the development of analytical methods for environmental and agricultural chemistry (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).
Orientations Futures
Mécanisme D'action
Target of Action
A structurally similar compound, n-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)carbamothioyl)benzamide, has been reported to interact with ampicillin-ctx-m-15 . This suggests that the compound may have a similar target or targets within the same biochemical pathway.
Mode of Action
It is known that the compound forms stable intermolecular interactions, including h-bonding and interaction involving π-ring . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
Given the potential interaction with ampicillin-ctx-m-15, it is possible that the compound could affect pathways related to bacterial cell wall synthesis .
Result of Action
Given the potential interaction with ampicillin-ctx-m-15, it is possible that the compound could have antibacterial effects .
Propriétés
IUPAC Name |
[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-17-22(23(29)28(27(17)2)19-8-4-3-5-9-19)26-16-18-11-13-20(14-12-18)31-24(30)21-10-6-7-15-25-21/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWFTREHLXOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)
![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)


![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)
![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)
![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)
![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)


![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)
